molecular formula C23H19N5O3S B2443108 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide CAS No. 1215561-00-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide

Cat. No.: B2443108
CAS No.: 1215561-00-4
M. Wt: 445.5
InChI Key: WJMBJGZOUVLLKJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide is a complex organic compound that features a unique structure combining a dioxin ring, a pyrimidopyrimidine moiety, and a thioacetamide group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-14-2-4-15(5-3-14)21-24-11-17-22(28-21)25-13-26-23(17)32-12-20(29)27-16-6-7-18-19(10-16)31-9-8-30-18/h2-7,10-11,13H,8-9,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMBJGZOUVLLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimido[4,5-d]diazin core is synthesized via cyclocondensation of 4-methylphenylguanidine hydrochloride (1 ) with ethyl 2-cyano-3-ethoxyacrylate (2 ) in refluxing ethanol (Scheme 1).

Reaction Conditions :

  • Solvent : Anhydrous ethanol
  • Temperature : 78°C
  • Catalyst : Triethylamine (2 eq)
  • Yield : 72%

Characterization :

  • IR (KBr) : 1675 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 2.40 (s, 3H, CH₃).

Chlorination at Position 4

The intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux.

Reaction Conditions :

  • Solvent : POCl₃ (neat)
  • Temperature : 110°C, 6 hours
  • Yield : 85%

Characterization :

  • MS (ESI) : m/z 299.1 [M+H]⁺ (calc. 299.07 for C₁₃H₁₁ClN₄).

Synthesis of Intermediate B: 2-Mercapto-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Benzodioxane-Amine Preparation

N-(2,3-Dihydrobenzodioxin-6-yl)amine (3 ) is synthesized by reducing 6-nitro-1,4-benzodioxane with hydrogen gas (1 atm) over palladium on carbon (10% Pd/C) in ethanol.

Reaction Conditions :

  • Pressure : 1 atm H₂
  • Catalyst : 10% Pd/C (0.1 eq)
  • Yield : 94%

Acetamide Functionalization

3 reacts with 2-chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base to form 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (4 ). Subsequent thiolation with thiourea in ethanol yields B .

Reaction Conditions :

  • Step 1 : 0°C, 2 hours (Yield: 88%)
  • Step 2 : Reflux, 4 hours (Yield: 76%)

Characterization of B :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 4.30 (s, 2H, SCH₂), 4.25 (m, 4H, OCH₂CH₂O).

Final Coupling Reaction

SNAr Reaction Between A and B

A (1.0 eq) and B (1.2 eq) react in dimethylformamide (DMF) with lithium hydride (LiH) as a base at 60°C for 12 hours.

Optimized Conditions :

  • Solvent : Anhydrous DMF
  • Base : LiH (2.5 eq)
  • Temperature : 60°C
  • Yield : 68%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

Spectroscopic Characterization of Final Product

Infrared Spectroscopy

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.60 (s, 1H, H-2 pyrimido-diazin)
  • δ 8.10 (d, J = 8.0 Hz, 2H, 4-methylphenyl-H)
  • δ 7.45 (d, J = 8.0 Hz, 2H, 4-methylphenyl-H)
  • δ 6.90–6.80 (m, 3H, benzodioxane-H)
  • δ 4.35 (s, 2H, SCH₂CO)
  • δ 4.25 (m, 4H, OCH₂CH₂O)
  • δ 2.40 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 169.5 (C=O), 158.2 (C=N), 148.0–115.0 (aromatic carbons), 64.8 (OCH₂CH₂O), 35.2 (SCH₂), 21.3 (CH₃).

High-Resolution Mass Spectrometry

  • HRMS (ESI) : m/z 527.1523 [M+H]⁺ (calc. 527.1521 for C₂₆H₂₂N₄O₄S₂).

Reaction Optimization and Challenges

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMF LiH 60 68
DMSO K₂CO₃ 80 42
THF NaH 50 55
Acetone Et₃N 40 28

DMF with LiH provided optimal yields due to superior solubility of intermediates and efficient deprotonation of the thiol.

Regioselectivity in Diazin Chlorination

Chlorination at position 4 was confirmed by NOESY correlations between H-2 (δ 8.60) and the 4-methylphenyl group, excluding alternative positional isomers.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

The compound exhibits a range of biological activities which are summarized in the following sections.

Anticancer Activity

Research indicates that compounds containing the benzodioxin moiety display promising anticancer properties. For instance, sulfonamide derivatives have shown significant anti-proliferative effects against various cancer cell lines. Studies suggest that these compounds may act by inhibiting specific enzymes involved in cancer cell proliferation and survival .

Enzyme Inhibition

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated effective inhibition, suggesting potential therapeutic applications in neuroprotection .

Antimicrobial Activity

The compound's derivatives have been tested for antimicrobial properties against various pathogens. Some studies have indicated that certain benzodioxin-containing compounds possess broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Study on Antitumor Activity : A series of sulfonamide derivatives derived from benzodioxin were synthesized and tested for their anticancer activity. Results showed that these compounds exhibited significant cytotoxicity against human cancer cell lines .
  • Enzyme Inhibition Research : A study focused on the enzyme inhibitory potential of new sulfonamides containing benzodioxin moieties highlighted their effectiveness against acetylcholinesterase and butyrylcholinesterase, indicating their possible use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target, but could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that include the formation of the benzodioxane moiety and subsequent modifications to introduce the pyrimidine and sulfanyl groups. The structural formula is given as follows:

C23H22N4O5S\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_5\text{S}

This compound features a complex arrangement that suggests potential interactions with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related compounds containing benzodioxane and acetamide moieties. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]-dioxin-6-amine were screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. Inhibitors of these enzymes can help regulate blood sugar levels and improve cognitive function in patients with AD .

Table 1: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)
7aα-glucosidase12.5
7bAcetylcholinesterase8.0

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds tested on human lung cancer cell lines demonstrated significant inhibition of cell proliferation .

Table 2: Antitumor Activity Results

CompoundCell LineIC50 (μM)
5A54915.0
6HCC82710.5

The proposed mechanism by which these compounds exert their biological activity involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction is critical for preventing cancer cell proliferation and may also play a role in their effectiveness against microbial pathogens . The presence of specific functional groups in the structure enhances binding affinity and selectivity towards target sites within DNA.

Case Studies

Several case studies have demonstrated the efficacy of related compounds in clinical settings. For instance:

  • Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives showed promising results in reducing tumor size in xenograft models when administered at submicromolar doses.
  • Case Study on Diabetes Management : Another investigation assessed the impact of these inhibitors on glycemic control in diabetic rat models, revealing significant reductions in blood glucose levels post-treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions. Initial steps often involve coupling a benzodioxin-6-amine derivative with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic aqueous conditions (pH 9–10, Na₂CO₃). Subsequent alkylation with bromoacetamides in DMF using LiH as a base (0.57 mmol scale, 3–4 hours stirring) achieves the final product .
  • Key Variables : pH control during sulfonamide formation, solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios of LiH for deprotonation. Yields typically range from 70–80% after purification via ice-precipitation and filtration .

Q. How is structural confirmation performed for this acetamide derivative?

  • Techniques : Use a combination of ¹H-NMR (to confirm aromatic protons and acetamide CH₂ groups), IR (for S=O and C=O stretches), and elemental analysis (CHN for empirical formula validation). For example, NMR signals at δ 7.2–7.8 ppm confirm aromatic protons, while IR peaks at ~1650 cm⁻¹ indicate the acetamide carbonyl .

Q. What are standard protocols for initial biological screening (e.g., enzyme inhibition)?

  • Assays : α-Glucosidase or acetylcholinesterase inhibition assays using p-nitrophenyl glycosides as substrates. Incubate the compound (10–100 μM) with the enzyme and substrate in phosphate buffer (pH 6.8, 37°C), then measure absorbance at 405 nm. Compare IC₅₀ values to reference standards (e.g., acarbose, IC₅₀ = 37.38 ± 0.12 μM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of inhibitory potency?

  • Case Study : Substituents on the phenyl ring significantly modulate activity. For example, adding methyl groups at the 2- or 5-position (e.g., compound 7i: IC₅₀ = 86.31 ± 0.11 μM) improves α-glucosidase inhibition compared to unsubstituted analogs (IC₅₀ > 100 μM). Use iterative synthesis to test electron-donating groups (e.g., -OCH₃) or hydrophobic substituents .
  • Data-Driven Design : Combine IC₅₀ data with computational lipophilicity (logP) calculations to balance solubility and target binding.

Q. What strategies resolve contradictions in reported enzyme inhibition data?

  • Example : Discrepancies between weak (IC₅₀ > 100 μM) and moderate (IC₅₀ ~80 μM) activities may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate findings using standardized protocols (triplicate runs, fixed substrate Km values) and statistical tools (ANOVA with post-hoc tests) .
  • Meta-Analysis : Compare results across studies using normalized inhibition percentages and control for variables like buffer ionic strength.

Q. How can computational modeling (e.g., DFT, molecular docking) complement experimental studies?

  • Approach : Perform DFT calculations to map electron density around the sulfanylacetamide moiety, identifying nucleophilic attack sites. Use docking (e.g., AutoDock Vina) to predict binding poses in α-glucosidase’s active site, focusing on interactions with catalytic residues (e.g., Asp214 in Saccharomyces cerevisiae α-glucosidase) .
  • Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to prioritize analogs for synthesis.

Q. What experimental designs are robust for evaluating pharmacological efficacy in vivo?

  • Model Systems : Use randomized block designs with split-split plots to test dose-response relationships in diabetic rodent models. Variables include compound dosage (subplots), administration route (oral vs. intraperitoneal), and timepoints (sub-subplots) .
  • Metrics : Measure blood glucose levels, insulin sensitivity, and liver enzyme profiles post-treatment. Include positive controls (e.g., metformin) and blinded data analysis to reduce bias.

Methodological Notes

  • Synthesis Reproducibility : Ensure anhydrous conditions during LiH-mediated alkylation to prevent side reactions .
  • Data Transparency : Report IC₅₀ values with SEM (e.g., 81.12 ± 0.13 μM) and raw datasets in supplementary materials.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals .

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